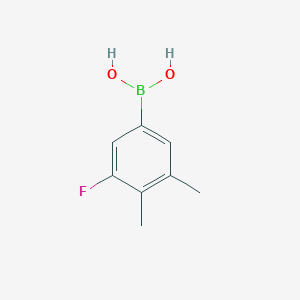

(3-Fluoro-4,5-dimethylphenyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoro-4,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXJTRXIQNTPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590199 | |

| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-65-9 | |

| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (3-Fluoro-4,5-dimethylphenyl)boronic acid and Its Analogs in Modern Drug Discovery

A Note on the Subject Compound

Initial searches for a specific CAS number for "(3-Fluoro-4,5-dimethylphenyl)boronic acid" did not yield a dedicated entry in major chemical databases. This suggests that this particular isomer may be a novel or less-common research chemical. However, the isomeric analog, (4-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2) , is well-documented and serves as an excellent proxy for understanding the chemical behavior and utility of this class of compounds. This guide will focus on the properties and applications of this close analog, providing researchers with a robust framework for its use in synthetic chemistry.

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Arylboronic acids are indispensable reagents in synthetic organic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The convergence of these two fields—fluorine chemistry and boronic acid utility—gives rise to powerful building blocks like (4-Fluoro-3,5-dimethylphenyl)boronic acid. This technical guide provides an in-depth exploration of this reagent, offering practical insights for its application in drug discovery and development.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key characteristics of (4-Fluoro-3,5-dimethylphenyl)boronic acid.

| Property | Value | Reference |

| CAS Number | 342636-66-2 | [1] |

| Molecular Formula | C₈H₁₀BFO₂ | [1] |

| Molecular Weight | 167.97 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 262-265 °C | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][4] (4-Fluoro-3,5-dimethylphenyl)boronic acid is an excellent coupling partner in these reactions, enabling the introduction of the 3,5-dimethyl-4-fluorophenyl moiety into a wide range of molecular scaffolds.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (in this case, (4-Fluoro-3,5-dimethylphenyl)boronic acid) transfers its organic group to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled. The fluorine and methyl substituents on the phenylboronic acid can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the reaction kinetics and yield.[5][6]

Visualizing the Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Fluoro-3,5-dimethylphenyl)boronic acid with an aryl bromide.

Materials:

-

(4-Fluoro-3,5-dimethylphenyl)boronic acid (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Fluoro-3,5-dimethylphenyl)boronic acid, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be degassed prior to use.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction. It facilitates the transmetalation step by activating the boronic acid.

-

Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and promotes the desired reactivity.

-

Solvent System: The mixture of an organic solvent like dioxane and water is often optimal for dissolving both the organic and inorganic reagents.

Synthesis of Fluorinated Arylboronic Acids

The synthesis of fluorinated arylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[7][8]

General Synthetic Pathway

Caption: A representative synthetic route for preparing fluorinated arylboronic acids.

Applications in Drug Discovery and Beyond

The unique substitution pattern of (4-Fluoro-3,5-dimethylphenyl)boronic acid makes it a valuable building block for introducing a sterically hindered and electronically modified phenyl ring into potential drug candidates. This can lead to improved target engagement and selectivity. Boronic acids themselves have emerged as a significant class of therapeutic agents, with several approved drugs for various indications.[2] The incorporation of a boronic acid moiety can lead to covalent interactions with target proteins, often resulting in enhanced potency and duration of action.

Conclusion

(4-Fluoro-3,5-dimethylphenyl)boronic acid and its isomers are powerful and versatile reagents in the modern synthetic chemist's toolbox. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of their properties and reaction protocols, as outlined in this guide, is essential for leveraging their full potential in the laboratory.

References

-

(4-Fluoro-3,5-dimethylphenyl)boronic acid | C8H10BFO2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid. (2002). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2018). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. 342636-66-2|(4-Fluoro-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Harnessing Electron Deficiency: A Technical Guide to the Lewis Acidity of Fluorinated Phenylboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylboronic acids are a cornerstone of modern chemistry, valued for their versatility in synthesis, catalysis, and molecular recognition. The introduction of fluorine substituents onto the phenyl ring profoundly alters their electronic properties, most notably by enhancing the Lewis acidity of the boron center. This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of fluorinated phenylboronic acids. We will explore the intricate electronic effects of fluorination, detail robust experimental and computational methodologies for quantifying acidity, examine key structural characteristics, and discuss the applications that leverage these finely-tuned properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the unique chemical behavior of these powerful molecules.

Introduction: The Convergence of Boron and Fluorine Chemistry

The Phenylboronic Acid Scaffold: A Versatile Tool

Boronic acids and their derivatives are a class of organoboron compounds that have seen a surge of interest and application far beyond their initial use in Suzuki cross-coupling reactions.[1][2] Their utility stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid. This allows boronic acids to reversibly form covalent bonds with Lewis bases, most notably diols, a characteristic that has been exploited in carbohydrate sensing, drug delivery, and the development of enzyme inhibitors.[3][4] The parent compound, phenylboronic acid, has a pKa of approximately 8.7-8.9, which defines its equilibrium with the corresponding anionic tetrahedral boronate form in aqueous media.[3][5]

Defining and Measuring Lewis Acidity

Lewis acidity refers to the ability of a chemical species to accept an electron pair from a Lewis base. For boronic acids in aqueous solution, this is most commonly observed through their reaction with a hydroxide ion (OH⁻), which serves as the Lewis base.[6] This interaction transforms the trigonal planar, sp²-hybridized boron center into a more stable tetrahedral, sp³-hybridized boronate anion.[3][7]

The strength of this Lewis acidity is a critical parameter that dictates the compound's reactivity and binding affinity.[8] While Brønsted acidity (pKa) is technically a measure of proton donation, for boronic acids, it is a direct and convenient proxy for their Lewis acidity, as the pKa reflects the equilibrium of the acid-base reaction with water to form the boronate species.[4] A lower pKa value signifies a stronger acid, indicating that the electron-deficient boron center is more readily stabilized by complexation with a Lewis base.

Caption: Lewis acid equilibrium of phenylboronic acid.

The Impact of Fluorination on Lewis Acidity

The introduction of fluorine atoms, the most electronegative element, into the phenyl ring is a powerful strategy for modulating the Lewis acidity of the boronic acid.[8] This enhancement is a direct consequence of the electron-withdrawing nature of fluorine.

Electronic Effects of Fluorine Substituents

Fluorine exerts two primary electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent and depletes electron density at the boron center, making it more electrophilic and thus a stronger Lewis acid.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density to the aromatic pi-system. This effect is most pronounced when the fluorine is in the para or ortho position relative to the boronic acid group.

The net effect on acidity is determined by the interplay of these two opposing forces.

Positional Isomerism: Ortho, Meta, and Para Effects

The position of the fluorine substituent on the phenyl ring is crucial in determining the magnitude of the acidity enhancement.[8]

-

Para Position: In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect. This results in a modest increase in acidity compared to the unsubstituted parent compound.[8] For example, 4-fluorophenylboronic acid has a pKa of 8.77.[8]

-

Meta Position: At the meta position, the resonance effect is negligible, and the strong inductive effect dominates. This leads to a more significant increase in Lewis acidity.[8]

-

Ortho Position: The ortho position experiences the strongest inductive effect due to proximity. Furthermore, it is uniquely stabilized by the potential formation of an intramolecular B-O-H···F hydrogen bond.[2][8] This interaction stabilizes the boronic acid, further enhancing its acidity.[8]

Caption: Influence of fluorine position on acidity.

The Role of Multiple Fluorine Substituents

Increasing the number of fluorine substituents generally leads to a cumulative increase in Lewis acidity. The precise pKa, however, depends on the specific substitution pattern. The range of pKa values for fluorinated phenylboronic acids spans from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[8]

Comparison with Benzoxaboroles

Benzoxaboroles, which are cyclic hemiesters of phenylboronic acids, exhibit significantly higher acidity than their corresponding acyclic boronic acid counterparts.[3] For instance, unsubstituted benzoxaborole has a pKa of 7.39, compared to 8.86 for phenylboronic acid.[3][8] This increased acidity is attributed to the release of ring strain as the boron center transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon complexation.[3] This inherent acidity can be further amplified by fluorination of the aromatic ring.[8]

Table 1: Comparative pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | Substituent Position(s) | pKa Value |

|---|---|---|

| Phenylboronic Acid | Unsubstituted | ~8.86[8] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77[8] |

| 3-Fluorophenylboronic Acid | 3-F | 8.38 |

| 2-Fluorophenylboronic Acid | 2-F | 8.70 |

| 3,5-Difluorophenylboronic Acid | 3,5-F₂ | 7.73 |

| 2,6-Difluorophenylboronic Acid | 2,6-F₂ | 8.16 |

| 3,4,5-Trifluorophenylboronic Acid | 3,4,5-F₃ | 7.00 |

| 2,3,4,5,6-Pentafluorophenylboronic Acid | Penta-F | 6.75 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17[8] |

| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 8.4[9] |

Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature). Data compiled from multiple sources.[8][10]

Methodologies for Characterizing Lewis Acidity

A multi-faceted approach combining experimental and computational methods is essential for accurately quantifying the Lewis acidity of fluorinated phenylboronic acids.

Brønsted Acidity (pKa) as a Proxy for Lewis Acidity

The determination of pKa is the most common method for evaluating the acidity of these compounds in solution.

This classic method involves monitoring the pH of a solution of the boronic acid as a standardized base (e.g., NaOH) is incrementally added. The pKa is determined from the midpoint of the resulting titration curve. It is a reliable technique that provides accurate data, with differences between potentiometric and spectrophotometric methods typically not exceeding 0.08 pKa units for fluorinated phenylboronic acids.[9]

Spectrophotometric titration is a highly sensitive method, particularly useful for compounds with poor aqueous solubility.[9] The protocol relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it converts to the boronate form upon changes in pH.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO, methanol).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant aliquot of the boronic acid stock solution to each buffer solution to ensure the final solvent concentration is low and constant across all samples.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample over the relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the solution.

-

pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Caption: Workflow for pKa determination via UV-Vis titration.

Direct Measurement of Lewis Acidity

NMR spectroscopy provides direct insight into the electronic environment of the boron atom.

-

¹¹B NMR Spectroscopy: This technique is exceptionally useful for distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate.[4] The neutral, sp² form typically shows a broad signal at a downfield chemical shift (δB 26 to 30 ppm), while the anionic, sp³ boronate form exhibits a sharper, upfield signal (δB 1 to 7 ppm).[7] By monitoring the chemical shift as a function of pH, the pKa can be accurately determined.[4]

-

Gutmann-Beckett Method: This method provides a quantitative measure of Lewis acidity on a solvent-independent scale by determining the Acceptor Number (AN).[8] It involves using a probe molecule, typically triethylphosphine oxide (Et₃PO), and measuring the change in its ³¹P NMR chemical shift upon complexation with the Lewis acid. The AN is calculated relative to the reference points of hexane (AN=0) and SbCl₅ (AN=100).[8]

-

Reference Spectra: Record the ³¹P NMR chemical shift of Et₃PO in an inert solvent like hexane (δ₁).

-

Sample Preparation: Dissolve the fluorinated phenylboronic acid (or its ester) and an equimolar amount of Et₃PO in a deuterated, non-coordinating solvent (e.g., C₆D₆ or CD₂Cl₂).

-

Complex Spectrum: Record the ³¹P NMR spectrum of the mixture to obtain the chemical shift of the complexed Et₃PO (δ_complex).

-

AN Calculation: Calculate the Acceptor Number using the formula: AN = [(δ_complex - δ₁) / (δ₂ - δ₁)] * 100, where δ₂ is the shift for the Et₃PO-SbCl₅ adduct (86.1 ppm).[8]

Caption: Workflow for the Gutmann-Beckett method.

Computational Approaches

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting pKa values and understanding the electronic structures of boronic acids and their conjugate bases.[5] These methods can accurately model the geometries and energies of the molecules in solution, providing insights that complement experimental data.

-

Fluoride Ion Affinity (FIA) and Global Electrophilicity Index (GEI): These computational metrics provide a direct, gas-phase assessment of Lewis acidity. FIA calculates the energy released upon binding of a fluoride ion, while GEI is another base-free metric for quantifying electrophilicity.[11] These methods are particularly useful for comparing the intrinsic Lewis acidity of different boranes.[11][12]

Structural Insights from Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of fluorinated phenylboronic acids.

Supramolecular Assembly: Dimeric Synthons

In the solid state, a majority of fluoro-substituted phenylboronic acids form hydrogen-bonded dimers.[2][8] These structures, known as dimeric syn-anti synthons, are a common motif in the crystal packing of boronic acids.[8]

Intramolecular Interactions: The B-O-H···F Hydrogen Bond

A key structural feature of ortho-fluorophenylboronic acids is the presence of an intramolecular B-O-H···F hydrogen bond.[2][8] While this bond is generally considered weak and has a minimal effect on the overall crystal structure, it contributes to the enhanced acidity of the ortho isomers.[2][8] Crystal structure analysis also reveals that the boronic acid group is typically twisted out of the plane of the phenyl ring.[8]

Applications Driven by Enhanced Lewis Acidity

The ability to precisely tune Lewis acidity through fluorination unlocks a wide range of advanced applications.

-

Catalysis: The enhanced electrophilicity of fluorinated boronic acids makes them effective Lewis acid catalysts for a variety of organic transformations.[13]

-

Anion Sensing: The strong interaction between the highly Lewis acidic boron center and hard anions like fluoride forms the basis for selective sensors.[6] Fluorinated phenylboronic acids have been incorporated into systems that signal the presence of fluoride ions in aqueous solutions through changes in fluorescence or other optical properties.[14][15][16]

-

Drug Development and Bio-conjugation: The pKa of a boronic acid is critical for its biological activity, as it must be able to bind to diol-containing biomolecules (e.g., carbohydrates on cell surfaces) at physiological pH (~7.4).[3] Fluorination provides a means to lower the pKa into the physiological range, enhancing binding affinity and improving the efficacy of boronic acid-based drugs and probes.[8][17]

Conclusion and Future Outlook

Fluorination is a highly effective and predictable strategy for enhancing the Lewis acidity of phenylboronic acids. The interplay between inductive and resonance effects, dictated by the position and number of fluorine substituents, allows for the fine-tuning of electronic properties to suit specific applications. A combination of experimental techniques—notably potentiometric/spectrophotometric titrations and NMR spectroscopy—and computational methods provides a robust framework for the characterization of these compounds. The insights gained from understanding the structure-acidity relationship continue to drive innovation in catalysis, chemical sensing, and the rational design of new therapeutic agents. Future work will likely focus on incorporating these highly acidic motifs into more complex molecular architectures for advanced materials and biological systems.

References

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Lee, E., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7. ResearchGate. [Link]

-

Maspero, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

Silva, A. F., et al. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

-

Kerkov, P., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

-

Poon, C., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

-

Siler, A. G., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

Pravica, M. G., et al. (2024). Crystal structure of perfluorononanoic acid, C9HF17O2. Idaho National Laboratory. [Link]

-

Wu, X., et al. (2014). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications. [Link]

-

ACS Publications. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. [Link]

-

RSC Publishing. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. RSC Publishing. [Link]

-

Lirias. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. [Link]

-

Semba, K., et al. (n.d.). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. PMC. [Link]

-

Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

NIH. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. NIH. [Link]

-

ResearchGate. (n.d.). The organoboron compounds: their Lewis acidity and catalytic activity. ResearchGate. [Link]

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

PubMed Central. (n.d.). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. PubMed Central. [Link]

-

ResearchGate. (2023). Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. ResearchGate. [Link]

-

RSC Publishing. (2025). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. RSC Publishing. [Link]

-

Adamczyk-Woźniak, A., et al. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt. [Link]

-

NIH. (n.d.). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. PMC. [Link]

-

NIH. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]

-

ResearchGate. (n.d.). (PDF) NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. ResearchGate. [Link]

-

MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

-

ResearchGate. (n.d.). Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Link]

-

PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

-

Patsnap Eureka. (2025). How to Test Lewis Acid Strength Using NMR? Patsnap Eureka. [Link]

-

RSC Publishing. (n.d.). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing. [Link]

-

RSC Publishing. (n.d.). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. RSC Publishing. [Link]

-

Sci-Hub. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]

-

American Chemical Society. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. [Link]

-

ResearchGate. (n.d.). The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ResearchGate. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. sites.pitt.edu [sites.pitt.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using (3-Fluoro-4,5-dimethylphenyl)boronic Acid

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Chemistry

Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science. Their unique three-dimensional structure allows them to act as privileged scaffolds in drug discovery, interacting with biological targets with high affinity and selectivity. The introduction of fluorine atoms into these structures can dramatically influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] (3-Fluoro-4,5-dimethylphenyl)boronic acid is a key building block that enables the facile introduction of a fluorinated and methylated phenyl moiety, offering a powerful tool for the synthesis of novel compounds with potentially enhanced biological activity and material properties.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

Understanding the Reagent: Properties of this compound

This compound is a white to off-white solid that is generally stable under air. However, like many boronic acids, it can be susceptible to protodeboronation under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[3] The presence of the ortho-fluoro substituent can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. While the electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron center, potentially facilitating transmetalation, steric hindrance from the adjacent methyl group must also be considered when selecting a suitable catalyst system.

Synthesis of this compound

For researchers who wish to synthesize this reagent in-house, two common methods are presented below. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Lithiation of a Halogenated Precursor

This method is analogous to procedures reported for similar fluorinated phenylboronic acids and involves a lithium-halogen exchange followed by quenching with a borate ester.[4][5]

Workflow for the Synthesis of this compound via Lithiation

Caption: Synthesis of this compound via lithiation.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-fluoro-4,5-dimethylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cannula.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench with 1N hydrochloric acid until the pH of the aqueous layer is between 1 and 2.

-

Extraction: Extract the product with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Method 2: Grignard Reagent Formation

An alternative approach involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a borate ester.[6][7]

Step-by-Step Protocol:

-

Grignard Formation: In a flame-dried flask, activate magnesium turnings (1.2 eq) with a small crystal of iodine. Add a solution of 1-bromo-3-fluoro-4,5-dimethylbenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 2 hours.

-

Borylation: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise.

-

Workup and Purification: After stirring for 1 hour at room temperature, quench the reaction with saturated aqueous ammonium chloride.[6] Extract the aqueous layer with ethyl acetate.[6] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.[6] The resulting solid can be purified by recrystallization.[6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[8] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

Due to the steric hindrance from the ortho-fluoro and methyl groups, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.

-

Ligand: Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps, particularly with sterically demanding substrates.[9][10] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent performance in challenging Suzuki couplings.[9]

-

Base: A variety of bases can be employed, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices. For substrates prone to protodeboronation, milder bases like potassium fluoride (KF) may be beneficial.[11]

-

Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and THF/water.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be optimized for specific substrates.

Materials and Equipment:

-

This compound

-

Aryl halide (bromide or iodide recommended for higher reactivity)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Degassed water

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the organic solvent and degassed water. The ratio of organic solvent to water is typically between 3:1 and 5:1.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Data

The following table provides expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on literature precedents for similar sterically hindered and fluorinated boronic acids.

| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8 | >85 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | ~75 |

| 4 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~80 |

Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Expert Insights

-

Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., Buchwald-type ligands), or a stronger base (e.g., Cs₂CO₃). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Protodeboronation: The cleavage of the C-B bond is a common side reaction.[3] To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and a less aggressive base. The use of boronic esters, such as the pinacol ester, can also mitigate this issue.

-

Homocoupling: The formation of biphenyl from the boronic acid can occur. This is often promoted by the presence of oxygen. Thoroughly degassing the solvents and maintaining a positive pressure of inert gas is critical.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of substituted biphenyls. A thorough understanding of its reactivity and the principles of the Suzuki-Miyaura coupling, as outlined in this guide, will enable researchers to effectively utilize this building block in their synthetic endeavors. By carefully selecting the reaction parameters and employing the robust protocols described herein, scientists can confidently access novel fluorinated biphenyls for applications in drug discovery and materials science.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

-

Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]

-

Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates has become one of the most robust and widely utilized transformations in modern organic synthesis.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The Suzuki-Miyaura reaction's prominence in academic and industrial laboratories, particularly in pharmaceutical and materials science, stems from its numerous advantages. These include mild reaction conditions, exceptional tolerance of a wide range of functional groups, the use of readily available and generally low-toxicity organoboron reagents, and the ease of separation of inorganic byproducts.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of standard reaction conditions, field-proven protocols, and the underlying mechanistic principles that govern this powerful carbon-carbon bond-forming reaction.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X). This is often the rate-determining step of the entire cycle.[1] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[1] This step forms a square-planar Pd(II) intermediate.

-

Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium center. Crucially, this process requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the electrophilic Pd(II) center, displacing the halide or other leaving group.[6]

-

Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the Pd(II) center. This forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Core Components: A Guide to Reagent Selection

The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of its five core components: the palladium source (catalyst), ligand, base, solvent, and the specific boron reagent.

Palladium Catalyst & Ligands: The Engine and the Steering Wheel

The palladium catalyst is the engine of the reaction. While numerous palladium sources can be used, they must ultimately generate a Pd(0) species to enter the catalytic cycle.[2] Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are common and are reduced in situ to the active Pd(0) state.[2] Air-stable Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely employed.[4]

Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. The choice of ligand is often the most critical parameter to optimize, especially for challenging substrates.

-

Phosphine Ligands : Electron-rich and bulky phosphine ligands are the most common class. They enhance the rate of oxidative addition and reductive elimination. For sterically hindered or electron-rich aryl chlorides, bulky biaryldialkyl monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often essential.[7][8][9]

-

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable palladium complexes. They are particularly effective for coupling unreactive substrates like aryl chlorides.[6]

Catalyst loading is typically low, ranging from 0.001 to 5 mol%.[3][10] For industrial applications, minimizing catalyst loading to parts-per-million (ppm) levels is a key goal.[10]

The Boron Reagent: The Nucleophilic Partner

While boronic acids are the eponymous reagents, their stability can be a concern, as they are susceptible to a key side reaction: protodeborylation, where the C-B bond is cleaved by a proton source.[2]

-

Boronic Acids (RB(OH)₂) : Widely available and generally effective. Prone to forming cyclic anhydrides (boroxines) upon storage, which can affect reactivity.[10]

-

Boronate Esters : Esters, particularly pinacol esters (Bpin), offer significantly enhanced stability towards protodeborylation and are more easily purified and handled.[2] They are often the reagent of choice for complex syntheses.

-

Potassium Alkyl/Aryltrifluoroborates (R-BF₃K) : These are highly stable, crystalline solids that are easy to handle and store. They often show excellent reactivity under Suzuki conditions.[1]

The Base: The Essential Activator

The base is not merely an acid scavenger; it plays a critical role in activating the boronic acid for transmetalation.[6][11] The choice of base can dramatically influence reaction rate and yield.

-

Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used, effective, and relatively mild. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity.

-

Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling aryl chlorides and sterically hindered substrates.[10]

-

Hydroxides (e.g., NaOH, KOH): Strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups.

-

Fluorides (e.g., KF, CsF): Milder bases that are particularly useful when coupling substrates containing base-labile groups, such as esters.[6]

Typically, 2 to 4 equivalents of base are used relative to the limiting reagent.[5][10]

The Solvent: The Reaction Medium

The choice of solvent is critical for ensuring that all components, particularly the base and the palladium complex, are sufficiently soluble. Many Suzuki couplings are run in biphasic systems, often with water, which can help dissolve the inorganic base.[2]

-

Ethers : Tetrahydrofuran (THF) and 1,4-dioxane are very common.

-

Aromatic Hydrocarbons : Toluene is frequently used, especially for higher-temperature reactions.

-

Amides : N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are polar aprotic solvents that can be effective.

-

Aqueous Systems : Running the reaction in water or aqueous mixtures is a key advantage of the Suzuki coupling, aligning with the principles of green chemistry.[1]

Standard Reaction Parameters: A Quantitative Overview

The following table summarizes typical quantitative parameters for a standard Suzuki-Miyaura coupling. Optimization is almost always necessary for new substrate combinations.

| Parameter | Typical Range | Rationale & Considerations |

| Palladium Precatalyst | 0.001 - 5 mol% | Lower loadings are cost-effective but may require more active ligand systems or longer reaction times.[10] |

| Ligand | 1 - 4 eq. (relative to Pd) | The Pd:Ligand ratio is critical. For monodentate ligands, a 1:2 to 1:4 ratio is common. |

| Boron Reagent | 1.1 - 1.5 eq. | A slight excess is used to drive the reaction to completion and compensate for potential protodeborylation.[4] |

| Base | 2.0 - 4.0 eq. | Sufficient base is required to activate the boron reagent and neutralize any acid formed.[5] |

| Solvent Concentration | 0.1 - 0.5 M | Affects reaction kinetics and solubility. |

| Temperature | Room Temp. - 120 °C | Dependent on substrate reactivity. Aryl chlorides often require higher temperatures than bromides or iodides.[12] |

| Reaction Time | 1 - 24 hours | Monitored by TLC, GC, or LC-MS until consumption of the limiting reagent.[13] |

General Laboratory Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the organic halide (1.0 mmol, 1.0 eq), the organoboron reagent (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq).[4]

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%) and add them to the reaction vessel.

-

Inerting the System: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

-

Solvent Addition: Add the degassed solvent (or solvent mixture, e.g., 5 mL of 1,4-dioxane) via syringe. If an aqueous base solution is used, ensure it has also been degassed by bubbling with inert gas for 10-15 minutes.[13]

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 85-110 °C) and stir vigorously.[4][13]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS until the starting organic halide is consumed.[13]

-

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.[13] Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.[13]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | Ensure a properly inert atmosphere was maintained. Use a fresh bottle of catalyst/ligand. Consider a more active ligand system (e.g., Buchwald-type). |

| 2. Inefficient Transmetalation | Increase the amount of base or switch to a stronger/more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure adequate water is present if using a biphasic system. | |

| 3. Unreactive Halide | Increase reaction temperature. For aryl chlorides, switch to a catalyst system known for chloride activation (e.g., using NHC or bulky phosphine ligands).[6] | |

| Protodeborylation of Boron Reagent | Excess water, acidic impurities, or prolonged reaction times at high temperatures. | Use a boronate ester (e.g., pinacol ester) instead of a boronic acid for improved stability.[2] Use anhydrous conditions if possible. Minimize reaction time. |

| Homocoupling of Boron Reagent | Presence of oxygen can promote oxidative homocoupling. | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the setup and reaction. |

| Dehalogenation of Starting Material | Certain strong bases (e.g., alkoxides) can promote this side reaction, especially with electron-poor aryl halides. | Switch to a milder base like K₃PO₄ or KF.[6][10] |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Gorgani, L., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(15), 4978. Retrieved from [Link]

-

NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]

-

ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(15), 4153-4161. Retrieved from [Link]

-

Zhao, S., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13234–13237. Retrieved from [Link]

-

Hirai, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16164-16171. Retrieved from [Link]

-

Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. European Journal of Organic Chemistry, 2019(10), 2029-2040. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 39(45). Retrieved from [Link]

-

Sumi, K., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. wwjmrd.com [wwjmrd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

The Strategic Incorporation of (3-Fluoro-4,5-dimethylphenyl)boronic Acid in the Synthesis of Potent Kinase Inhibitors

Introduction: The Growing Prominence of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. (3-Fluoro-4,5-dimethylphenyl)boronic acid has emerged as a pivotal building block for medicinal chemists, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This application note will delve into the strategic application of this compound in the synthesis of bioactive compounds, with a focus on the potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, Debio 1347 (CH5183284). We will explore the rationale behind its use, provide a detailed synthetic protocol, and discuss the impact of the unique 3-fluoro-4,5-dimethylphenyl moiety on the biological activity of the resulting compounds.

The Strategic Advantage of the 3-Fluoro-4,5-dimethylphenyl Moiety

The incorporation of the 3-fluoro-4,5-dimethylphenyl group into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacological properties. This strategic substitution offers a trifecta of benefits:

-

Enhanced Metabolic Stability: The fluorine atom, with its high electronegativity and the strength of the carbon-fluorine bond, can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug.[2]

-

Modulation of Physicochemical Properties: The presence of the fluorine atom can lower the pKa of nearby functional groups, which can in turn improve a compound's oral absorption and bioavailability.[2]

-

Improved Binding Affinity and Selectivity: The strategic placement of fluorine and methyl groups can lead to favorable interactions with the target protein. In the context of kinase inhibitors, these substituents can occupy specific hydrophobic pockets within the ATP-binding site, contributing to both the potency and selectivity of the inhibitor.[3] The dimethyl substitution pattern can also influence the conformation of the molecule, pre-organizing it for optimal binding.

Application Showcase: Synthesis of the FGFR Inhibitor Debio 1347 (CH5183284)

Debio 1347 (CH5183284) is a potent and selective inhibitor of FGFR1, 2, and 3, which are key oncogenic drivers in a variety of cancers.[4][5] The synthesis of Debio 1347 provides an excellent case study for the application of this compound. The core structure of Debio 1347 features a biaryl linkage, which is efficiently constructed via a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for Debio 1347 via Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Debio 1347 Analog

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound analogous to the core of Debio 1347, using this compound and a heterocyclic halide.

Materials:

-

This compound (1.2 equivalents)

-

Heterocyclic halide (e.g., 2-chloro-N-(pyrimidin-4-yl)acetamide) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add 1,4-dioxane and a degassed aqueous solution of sodium carbonate (2.0 M). The typical solvent ratio is 4:1 dioxane:water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates. |

| Base | Na₂CO₃ | A moderately strong base that is effective in activating the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/Water | A common solvent system that provides good solubility for both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reactants or catalyst. |

The Role of the 3-Fluoro-4,5-dimethylphenyl Moiety in FGFR Inhibition

In the context of FGFR inhibitors like Debio 1347, the 3-fluoro-4,5-dimethylphenyl group plays a crucial role in achieving high potency and selectivity. X-ray crystallography studies of similar kinase inhibitors reveal that this substituted phenyl ring often binds in a hydrophobic pocket adjacent to the ATP-binding site.[6]

Caption: Binding model of Debio 1347 within the FGFR kinase domain.

The fluorine atom can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the pocket, while the dimethyl groups enhance hydrophobic interactions, collectively leading to a higher binding affinity. This tailored fit contributes to the selectivity of the inhibitor for the FGFR family over other kinases.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, enabling the synthesis of complex bioactive molecules with improved pharmacological properties. Its application in the synthesis of the FGFR inhibitor Debio 1347 highlights the strategic advantages of incorporating the 3-fluoro-4,5-dimethylphenyl moiety to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity and selectivity. The provided protocol for a Suzuki-Miyaura cross-coupling reaction serves as a practical guide for researchers and scientists in the field of drug development to utilize this powerful building block in their synthetic endeavors.

References

-

Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

-

FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2 - AACR Journals. Available at: [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. Available at: [Link]

-

CH-5183284 - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label - DigitalCommons@TMC. Available at: [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. Available at: [Link]

-

The Development of FGFR Inhibitors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. Available at: [Link]

-

Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. Available at: [Link]

- US20240124458A1 - Polymorphs of avapritinib and methods for preparing the polymorphs - Google Patents.

-

DEBIO 1347 In Patients With GastroIntestinal Cancers Harboring An FGFR Gene Fusion: Preliminary Results - Debiopharm. Available at: [Link]

-

Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2 - PubChem. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

-

Trichlorobenzene-substituted azaaryl compounds as novel FGFR inhibitors exhibiting potent antitumor activity in bladder cancer cells in vitro and in vivo | Oncotarget. Available at: [Link]

-

ChemInform Abstract: Transformation of Amino Acids. Part 9. Chemoenzymatical Synthesis of N6-Carbamoyl-D-4-thialysine and N7-Carbamoyl-D-homo-5-thialysine. | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Debio1347, an Oral FGFR Inhibitor: Results From a Single-Center Study in Pediatric Patients With Recurrent or Refractory FGFR-Altered Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. apexbt.com [apexbt.com]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for (3-Fluoro-4,5-dimethylphenyl)boronic acid in Materials Science

Introduction: The Strategic Advantage of Fluorinated Dimethylphenylboronic Acids in Advanced Materials

(3-Fluoro-4,5-dimethylphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced functional materials. Its unique trifunctional substitution pattern—a reactive boronic acid group, an electron-withdrawing fluorine atom, and electron-donating dimethyl groups—offers a nuanced tool for precisely tuning the electronic and steric properties of target molecules. The primary utility of this reagent is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3]

The strategic placement of the fluoro and dimethyl groups on the phenyl ring significantly influences the electronic landscape of the molecule. The fluorine atom, with its high electronegativity, generally increases the Lewis acidity of the boronic acid, which can impact its reactivity and stability.[4] This fluorination is a key strategy in materials science for modulating properties such as electron affinity and charge transport characteristics in organic semiconductors. Concurrently, the dimethyl substituents provide steric bulk and can enhance the solubility and processability of the resulting polymers or molecular materials. This combination makes this compound a valuable component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and specialty polymers.[5][6]

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships it enables.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this exact isomer is not widely published, we can infer its properties based on closely related analogs.

| Property | Inferred Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₈H₁₀BFO₂ | Based on chemical structure |

| Molecular Weight | 167.97 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline powder | Typical for phenylboronic acids[1][5] |

| Melting Point | Expected to be in the range of 200-270 °C | Based on analogs like (4-Fluoro-3,5-dimethylphenyl)boronic acid (262–265°C) and 3,5-Dimethylphenylboronic acid (261-265 °C)[5] |

| Solubility | Soluble in organic solvents like methanol, THF, and DMF. | General characteristic of phenylboronic acids used in organic synthesis. |

Core Application: Suzuki-Miyaura Cross-Coupling for π-Conjugated Systems

The Suzuki-Miyaura cross-coupling reaction is the primary application for this compound in materials science. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl halide or triflate, enabling the construction of complex biaryl and polyaryl structures that form the backbone of many advanced materials.[2][3][7]

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Organic Light-Emitting Diodes (OLEDs)